molecular formula C9H18Cl3O4P B1196958 Tris(2-chloropropyl) phosphate CAS No. 6145-73-9

Tris(2-chloropropyl) phosphate

Cat. No.: B1196958
CAS No.: 6145-73-9
M. Wt: 327.6 g/mol
InChI Key: GTRSAMFYSUBAGN-UHFFFAOYSA-N
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Description

Tris(2-chloropropyl) phosphate is a chlorinated organophosphate compound widely used as a flame retardant. It is commonly added to polyurethane foams, textiles, and other materials to enhance their fire resistance. This compound is known for its effectiveness in reducing flammability and is often used in various industrial applications.

Mechanism of Action

Target of Action

Tris(2-chloropropyl) phosphate is a chlorinated organophosphate flame retardant . It is commonly added to polyurethane foams and minor amounts are used in PVC and EVA . The primary targets of this compound are these materials, where it acts as a flame retardant.

Mode of Action

The mode of action of this compound involves both solid phase and gas phase mechanisms . As a flame retardant, it works in the solid phase of burning materials . When heated, the phosphorus in the compound reacts to give a polymeric form of phosphoric acid . This reaction helps to suppress the spread of fire.

Biochemical Pathways

In terms of biochemical pathways, this compound is mainly degraded via phosphoester bond hydrolysis . This degradation process results in the production of bis (2-chloropropyl) phosphate and mono-chloropropyl phosphate . This degradation pathway provides insights into the potential mechanism of this compound microbial degradation .

Pharmacokinetics

Its physical and chemical properties suggest that it is a semi-volatile organic compound . It has a molecular weight of 327.570 g·mol −1 , and it is soluble in water .

Result of Action

The result of this compound’s action is the suppression of fire in the materials to which it is added. On a molecular level, it causes disturbance in cell growth/division and gene expression, energy and material metabolism, signal transduction, defense and cytoskeleton . It also induces a hormesis effect in L02 cells .

Action Environment

this compound can be released into the environment through volatilization, abrasion, and dissolution in addition to direct contact with dust and surfaces . It has been detected in drinking, ground, and surface waters, sediment, household dust, indoor air, and marine food sources . Exposure can occur from dermal, oral or inhalation routes .

Biochemical Analysis

Biochemical Properties

Tris(2-chloropropyl) phosphate plays a significant role in biochemical reactions, particularly as an enzyme inhibitor. It interacts with various enzymes, proteins, and other biomolecules, affecting their normal functions. For instance, this compound has been shown to inhibit acetylcholinesterase, an enzyme crucial for the breakdown of the neurotransmitter acetylcholine . This inhibition leads to the accumulation of acetylcholine in synapses, disrupting normal neurotransmission. Additionally, this compound interacts with proteins involved in oxidative stress responses, potentially leading to cellular damage .

Cellular Effects

This compound exerts various effects on different cell types and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, exposure to this compound can activate the mitogen-activated protein kinase (MAPK) signaling pathway, leading to altered gene expression and cellular responses . Moreover, this compound has been found to induce oxidative stress in cells, resulting in increased production of reactive oxygen species (ROS) and subsequent cellular damage . These effects can impair cell function and viability, potentially leading to adverse health outcomes.

Molecular Mechanism

The molecular mechanism of this compound involves its interactions with biomolecules, enzyme inhibition, and changes in gene expression. At the molecular level, this compound binds to the active site of acetylcholinesterase, preventing the hydrolysis of acetylcholine and leading to its accumulation in synapses . This binding interaction disrupts normal neurotransmission and can result in neurotoxic effects. Additionally, this compound can modulate the expression of genes involved in oxidative stress responses, further contributing to cellular damage .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability, degradation, and long-term impact on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to this compound can lead to cumulative effects on cellular function, including increased oxidative stress and impaired cell viability . These long-term effects highlight the importance of considering the duration of exposure when assessing the potential risks associated with this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: Tris(2-chloropropyl) phosphate is synthesized through the reaction of propylene oxide with phosphoryl chloride. This reaction typically produces a mixture of products, with the tris(2-chloro-1-methylethyl) isomer being the most dominant, comprising 50-85% of the mixture .

Industrial Production Methods: In industrial settings, the synthesis of this compound involves the controlled reaction of propylene oxide and phosphoryl chloride under specific conditions to maximize the yield of the desired isomer. The reaction is carried out in a reactor, and the resulting mixture is purified to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: Tris(2-chloropropyl) phosphate undergoes various chemical reactions, including hydrolysis, oxidation, and substitution.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include bis(2-chloropropyl) phosphate, mono-chloropropyl phosphate, and other phosphoric acid derivatives .

Comparison with Similar Compounds

Properties

IUPAC Name

tris(2-chloropropyl) phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18Cl3O4P/c1-7(10)4-14-17(13,15-5-8(2)11)16-6-9(3)12/h7-9H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTRSAMFYSUBAGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(COP(=O)(OCC(C)Cl)OCC(C)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18Cl3O4P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3027615
Record name Tris(2-chloropropyl) phosphate
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Molecular Weight

327.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

6145-73-9
Record name Tris(2-chloropropyl) phosphate
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Record name Fyrol pcf
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Record name Tri(2-chloropropyl)phosphate
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Record name 1-Propanol, 2-chloro-, 1,1',1''-phosphate
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Record name Tris(2-chloropropyl) phosphate
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Record name Tris(2-chloropropyl) phosphate
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Record name TRIS(2-CHLOROPROPYL) PHOSPHATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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